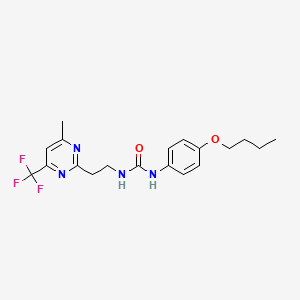

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

Description

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a urea derivative featuring a 4-butoxyphenyl group and a pyrimidinylethyl moiety. Such structural features are common in pharmaceuticals targeting enzymes or receptors, though specific applications require further investigation.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N4O2/c1-3-4-11-28-15-7-5-14(6-8-15)25-18(27)23-10-9-17-24-13(2)12-16(26-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSFUDNWGBJION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Butoxyphenyl Intermediate: This step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyphenyl.

Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl moiety is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent.

Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the pyrimidinyl intermediate using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety to corresponding amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

Biology and Medicine:

Biochemical Research: Used as a probe to study biochemical pathways and mechanisms.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests or weeds.

Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance its binding affinity and specificity towards certain biological targets.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of enzymes involved in metabolic pathways.

Receptors: Interaction with cell surface or intracellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Compound: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea Key Differences:

- Phenyl Substituents : Chloro and trifluoromethyl groups at the 4- and 3-positions, respectively, compared to the butoxy group in the target compound.

- Pyrimidine Modification: A morpholino group replaces the trifluoromethyl group on the pyrimidine ring, enhancing solubility due to morpholine’s polar nature . Molecular Weight: 520.942 g/mol (higher than the target compound, assuming similar backbone structure).

- Compound: 1-(4-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea Key Differences:

- Heterocyclic Core : Pyrazolo-pyrimidine instead of a simple pyrimidine, which may alter binding specificity.

Urea Linker and Side-Chain Modifications

- Compound : 1-(6-isocyanatohexyl)-3-(4-methyl-6-((2-nitrobenzyl)oxy)pyrimidin-2-yl)urea

- Key Differences :

- Linker Length : A hexyl chain connects the urea and pyrimidine, increasing flexibility compared to the ethyl linker in the target compound.

- Functional Groups: The nitrobenzyloxy group introduces photolabile properties, making it suitable for polymeric nanoparticle applications .

Compound : 1-butyl-3-ethyl-1-[[1-[[3-(trifluoromethyl)phenyl]methyl]pyrrol-2-yl]methyl]urea

- Key Differences :

- Pyrrole Integration : A pyrrole ring replaces the pyrimidine, altering electronic distribution and steric bulk.

- Alkyl Chains : Butyl and ethyl groups may reduce polarity, affecting pharmacokinetic profiles .

Biological Activity

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate aryl and pyrimidine derivatives with urea. The general synthetic pathway includes:

- Formation of the Urea Linkage : Reaction of 4-butoxyphenyl isocyanate with 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine.

- Purification : The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.

Antitumor Activity

This compound has shown promising antitumor activity in various cancer cell lines. In vitro studies have demonstrated its effectiveness against several types of cancers, including:

| Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |

| OVCAR-4 (Ovarian) | 25.9 | 28.7 | - |

| PC-3 (Prostate) | 15.1 | - | - |

These results indicate that the compound possesses a broad spectrum of antitumor activity, with selective cytotoxicity towards specific cancer cell lines .

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 - 0.06 |

| Streptococcus pyogenes | 0.06 - 0.12 |

| Haemophilus influenzae | 0.25 - 1 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Key features influencing its efficacy include:

- Pyrimidine Ring : The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake.

- Urea Linkage : This functional group is known for its role in biological activity, particularly in enzyme inhibition.

Modifications to either the butoxy or pyrimidine moieties can lead to variations in potency, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Case Studies

Recent studies have focused on evaluating the compound's effects in vivo:

- Mouse Models : Administration of the compound in mouse models of lung cancer showed a significant reduction in tumor size compared to controls.

- Combination Therapy : When used in combination with established chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect.

These case studies underline the potential of this compound as a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.